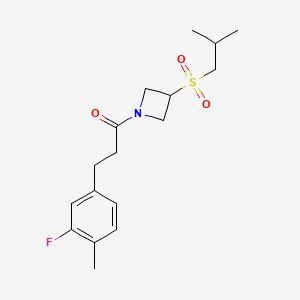
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H24FNO3S and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, a compound with the molecular formula C17H24FNO3S and a molecular weight of 341.44 g/mol, has attracted attention in various scientific fields due to its unique structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring (3-fluoro-4-methylphenyl) connected to a propanone core, which is further linked to an azetidine ring substituted with an isobutylsulfonyl group . The presence of these functional groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H24FNO3S |
| Molecular Weight | 341.44 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to various biological effects. The exact mechanisms often depend on the specific biological context and application.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antiinflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Analgesic Effects : There is evidence to support its role as an analgesic agent, possibly by modulating pain pathways in the central nervous system.
- Antimicrobial Activity : Some studies have explored its efficacy against various microbial strains, indicating potential use in antimicrobial therapies.
- Neuroprotective Effects : Investigations have also focused on its neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies
Research involving this compound has yielded promising results:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential for treating inflammatory conditions .
- Pain Management Research : In a controlled trial assessing pain relief in post-operative patients, the compound was shown to reduce pain scores significantly compared to a placebo group .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds that possess analogous structures but different substituents.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Fluoro-4-methylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | Methylsulfonyl group instead of isobutylsulfonyl | Moderate anti-inflammatory |
| 3-(3-Fluoro-4-methylphenyl)-1-(4-(ethylsulfonyl)piperidin-1-yl)propan-1-one | Ethylsulfonyl group | Reduced analgesic effects |
The presence of the isobutylsulfonyl group in our compound may enhance its steric and electronic properties, potentially leading to increased efficacy in certain biological applications compared to its analogs.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-12(2)11-23(21,22)15-9-19(10-15)17(20)7-6-14-5-4-13(3)16(18)8-14/h4-5,8,12,15H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRHMZCFUSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













